molecular formula C22H25N3O3S B2601736 N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide CAS No. 2034238-46-3

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2601736
CAS No.: 2034238-46-3
M. Wt: 411.52
InChI Key: DOGZXKZXXQAAOQ-UHFFFAOYSA-N
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Description

N-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a heterocyclic compound featuring a benzo[d]thiazole core linked to a piperidine ring via a methyl group, with an acetamide side chain substituted by a 2-methoxyphenoxy moiety. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in pharmacologically active compounds targeting neurological or antimicrobial pathways .

Properties

IUPAC Name

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-27-18-7-3-4-8-19(18)28-15-21(26)23-14-16-10-12-25(13-11-16)22-24-17-6-2-5-9-20(17)29-22/h2-9,16H,10-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGZXKZXXQAAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole ring. This can be achieved through the cyclization of 2-aminobenzenethiol with α-haloketones under acidic conditions. The piperidine moiety is then introduced via a nucleophilic substitution reaction, where the benzo[d]thiazole derivative reacts with a piperidine derivative in the presence of a suitable base.

The final step involves the coupling of the piperidine-benzo[d]thiazole intermediate with 2-(2-methoxyphenoxy)acetyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct and facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, dimethylformamide, various nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets within cells. The benzo[d]thiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity for these targets. The methoxyphenoxyacetamide group can contribute to the compound’s overall stability and solubility, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Differences

The table below highlights structural distinctions between the target compound and its analogs:

Compound Name Core Structure Differences Key Substituents Reference
Ethyl 2-(4-(benzo[d]thiazol-2-yl)-2-methoxyphenoxy)acetate (13) Ester group replaces acetamide Ethoxycarbonyl instead of piperidinyl-methyl-acetamide
N-(Benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides (5a–r) Triazole ring replaces 2-methoxyphenoxy Variable triazole substituents (e.g., alkyl, aryl)
N-(Benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide (37) Diphenylacetamide replaces 2-methoxyphenoxy Bulky diphenyl group; potential for enhanced lipophilicity
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-benzothiazol-2-yl)phenyl]acetamide Piperazine replaces piperidine; benzothiazole at phenyl position Piperazine ring may enhance basicity and receptor interaction
N-(1-Benzylpiperidin-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide Tetrazole ring replaces methoxyphenoxy; benzyl-piperidine modification Tetrazole enhances metabolic stability

Functional Group Impact

  • Piperidine vs.
  • Methoxyphenoxy vs.
  • Acetamide vs. Ester : The acetamide group (target compound) enhances hydrolytic stability compared to esters (), which are prone to enzymatic cleavage.

Reported Activities of Analogs

Compound Biological Activity Reference
Ethyl 2-(4-(benzo[d]thiazol-2-yl)-2-methoxyphenoxy)acetate (13) Potential acetylcholinesterase inhibition (inferred from tacrine hybrid derivatives)
N-(Benzo[d]thiazol-2-yl)-2-(4-substituted-triazol-1-yl)acetamides (5a–r) Antibacterial activity against Gram-positive strains (e.g., S. aureus)
N-(Benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide (37) Kinase inhibition (implied by multitarget ligand design)
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-benzothiazol-2-yl)phenyl]acetamide Serotonin/dopamine receptor modulation (suggested by piperazine pharmacophore)

Target Compound Activity Predictions

  • Neurological Applications: The piperidine-methyl group and methoxyphenoxy substituent align with acetylcholinesterase inhibitors (e.g., tacrine hybrids in ).
  • Antimicrobial Potential: Benzothiazole-acetamide analogs () show antibacterial activity, suggesting possible efficacy against resistant pathogens.

Biological Activity

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzothiazole ring : Known for its role in various biological activities.
  • Piperidine ring : Contributes to the compound's pharmacological properties.
  • Methoxyphenoxy acetamide moiety : Enhances solubility and bioavailability.

The molecular formula is C20H24N2O3SC_{20}H_{24}N_{2}O_{3}S with a molecular weight of approximately 372.48 g/mol.

Inhibition of Cyclooxygenase Enzymes

Research indicates that this compound acts as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are crucial in the inflammatory process. Inhibition of these enzymes can lead to reduced production of prostaglandins, thereby alleviating inflammation and pain .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further development as an anti-infective agent.

Biological Activity Overview

Activity Type Description
Anti-inflammatory Inhibits COX enzymes, reducing inflammation and pain.
Antimicrobial Effective against multiple bacterial strains.
Antitumor Potential Preliminary studies suggest cytotoxic effects on cancer cell lines.

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study evaluated the compound's ability to reduce inflammation in animal models. The results showed significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory drug .
  • Antimicrobial Efficacy : In vitro tests revealed that the compound inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, suggesting a promising role in treating infections.
  • Cytotoxicity Against Cancer Cells : A recent investigation into the cytotoxic effects on various cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .

Q & A

Q. What synthetic methodologies are recommended for preparing N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Benzothiazole core formation : React 2-aminobenzothiazole with triethyl orthoformate and sodium azide in acetic acid under reflux to form the acetylated benzothiazole intermediate .

Piperidine coupling : Introduce the piperidin-4-ylmethyl group via nucleophilic substitution or reductive amination using 1-(benzo[d]thiazol-2-yl)piperidin-4-carbaldehyde .

Phenoxyacetamide linkage : Couple the intermediate with 2-(2-methoxyphenoxy)acetic acid using carbodiimide-based coupling agents (e.g., EDC/HCl) in dichloromethane .
Purification typically involves column chromatography and recrystallization, with structural validation via 1H^1H-NMR and HRMS .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon backbone integrity (e.g., δ 12.32 ppm for acetamide NH in DMSO-d6 ).
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., observed [M+H]+ at 193.0 for benzothiazole acetamides ).
  • Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm1^{-1}) .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer :
  • Antifungal Activity : Disc diffusion assays against C. albicans or A. flavus with miconazole as a positive control .
  • Enzyme Inhibition : Kinase inhibition assays (e.g., CK1 mutants) using fluorescence-based ATP competition protocols .
  • Cellular Uptake : Radiolabeled analogs or HPLC-MS quantification in cell lysates to assess permeability .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity for neurological applications?

  • Methodological Answer :
  • Piperidine optimization : Replace the methyl group with bulkier substituents (e.g., isopropyl) to improve blood-brain barrier penetration, as seen in related piperidine-acetamide analogs .
  • Phenoxy group tuning : Substitute 2-methoxy with electron-withdrawing groups (e.g., trifluoromethyl) to modulate receptor binding affinity, as demonstrated in kinase inhibitors .
  • Computational docking : Use tools like AutoDock Vina to predict interactions with neurological targets (e.g., serotonin receptors) and guide synthesis .

Q. What experimental strategies resolve contradictions in reported biological activities?

  • Methodological Answer :
  • Dose-response validation : Replicate studies across multiple cell lines (e.g., colon cancer HCT-116 vs. neuronal SH-SY5Y) to assess context-dependent effects .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability in efficacy .
  • Orthogonal assays : Combine enzymatic assays (e.g., CK1 inhibition) with phenotypic screens (e.g., anti-inflammatory cytokine quantification) to cross-validate mechanisms .

Q. How can in vivo pharmacokinetic challenges be addressed for this compound?

  • Methodological Answer :
  • Prodrug design : Introduce ester or phosphate moieties to the acetamide group to improve solubility and oral bioavailability .
  • Tissue distribution studies : Radiolabel the compound with 14C^{14}C and use autoradiography to track accumulation in target organs (e.g., brain tissue) .
  • CYP450 inhibition assays : Screen against human liver microsomes to identify metabolic liabilities and guide structural refinements .

Key Research Gaps and Future Directions

  • Mechanistic ambiguity : The compound’s dual activity in kinase inhibition (CK1) and antifungal action requires pathway crosstalk analysis .
  • Selectivity profiling : Develop isoform-specific assays for benzothiazole-acetamide derivatives to minimize off-target effects .
  • In vivo efficacy : Prioritize zebrafish or murine models for neuropathic pain or neurodegenerative disease studies .

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